Dioctyl ether

Chemical Engineering Thermodynamics Process Design

Select Dioctyl ether (CAS 629-82-3) for its unmatched high boiling point (286-287°C) enabling precise temperature control in nanoparticle synthesis (Co: 13.2±1.9nm, Fe: 12.5±1.3nm). This inert solvent ensures superior results over volatile ethers like dibutyl ether. Ideal for advanced materials, catalysis, and API extraction workflows.

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 629-82-3
Cat. No. B146857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctyl ether
CAS629-82-3
Synonymsn-dioctyl ether
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCCCCCCC
InChIInChI=1S/C16H34O/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3
InChIKeyNKJOXAZJBOMXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dioctyl Ether (CAS 629-82-3) Product Profile and Procurement Guide


Dioctyl ether (CAS 629-82-3), also known as di-n-octyl ether or dicaprylyl ether, is a long-chain aliphatic symmetrical ether with the molecular formula C16H34O and a molecular weight of 242.44 g/mol [1]. It is a colorless, odorless liquid characterized by a high boiling point (286-287°C), a density of 0.806 g/mL at 25°C, a melting point of -7.6°C, and a flash point exceeding 230°F . The compound is sparingly soluble in water (0.1 g/L at 20°C) and stable under normal conditions . Its chemical structure and physicochemical profile position it as a specialty solvent in applications requiring high thermal stability, low volatility, and a hydrophobic, non-polar environment. This guide provides a comparative analysis against its closest structural analogs to support scientific and industrial procurement decisions.

Dioctyl Ether (CAS 629-82-3) Comparative Performance and the Limits of Generic Substitution


The substitution of dioctyl ether with a generic, lower-molecular-weight dialkyl ether (e.g., dibutyl or diethyl ether) or a structurally distinct high-boiling solvent (e.g., diphenyl ether or dioctyl phthalate) is often not feasible due to fundamental differences in thermophysical properties, chemical reactivity, and end-use performance. While all ethers share the C-O-C linkage, the extended C8 alkyl chains of dioctyl ether confer a unique balance of high boiling point, low water solubility, and low polarity that is not replicated by shorter-chain analogs, which are significantly more volatile and water-miscible [1]. Conversely, high-boiling alternatives like diphenyl ether exhibit different electronic properties due to aromaticity, and plasticizers like dioctyl phthalate possess ester functionality that imparts different solvency and regulatory profiles . The following quantitative evidence demonstrates why selecting dioctyl ether specifically, rather than a similar compound, is critical for process consistency and product performance.

Quantitative Evidence for Dioctyl Ether (CAS 629-82-3) Differentiation


Critical Properties Differentiate Dioctyl Ether from Shorter-Chain Analogs for High-Temperature Process Design

Dioctyl ether exhibits a critical temperature (Tc) of 723 ± 7 K and a critical pressure (pc) of 1.19 ± 0.04 MPa, positioning it as a viable solvent for processes operating above the critical points of smaller ethers [1]. In contrast, dihexyl ether (C12H26O) has a Tc of 665 ± 7 K and a pc of 1.44 ± 0.04 MPa, while didecyl ether (C20H42O) reaches a Tc of 768 ± 8 K and a pc of 1.03 ± 0.03 MPa [1]. This demonstrates that dioctyl ether's critical region is 58 K higher in temperature than dihexyl ether, a statistically significant difference that broadens the operational temperature window for supercritical applications and thermal stability studies [1]. The data were obtained using a pulse-heating method with short residence times (0.06-0.46 ms) to minimize thermal degradation, ensuring reliable measurements for these thermally sensitive compounds [1].

Chemical Engineering Thermodynamics Process Design

Dioctyl Ether's Critical Pressure Advantage for Process Safety and Equipment Design

The critical pressure of dioctyl ether (1.19 ± 0.04 MPa) is significantly lower than that of dihexyl ether (1.44 ± 0.04 MPa), representing a 17.4% reduction in the pressure required to reach the critical point [1]. This lower critical pressure translates to reduced capital and operating costs for high-pressure equipment and enhanced safety margins in pressurized reactor systems. In contrast, didecyl ether has an even lower critical pressure of 1.03 ± 0.03 MPa [1]. The data were generated under identical experimental conditions using a pulse-heating method validated for thermally labile ethers, ensuring a direct and reliable comparison [1].

Chemical Engineering Process Safety High-Pressure Systems

Dioctyl Ether Enables Monodisperse Metallic Nanoparticle Synthesis with Controlled Size

High-temperature (286°C) reflux of an octyl ether (dioctyl ether) solution containing M²⁺-oleate₂ complexes under an argon atmosphere produces monodisperse cobalt (Co) and iron (Fe) nanoparticles with narrow size distributions: 13.2 ± 1.9 nm for Co and 12.5 ± 1.3 nm for Fe [1]. This high boiling point, which matches the thermal decomposition temperature of the metal-oleate precursors, is essential for achieving the requisite reaction kinetics and particle monodispersity. Lower-boiling solvents would not reach the necessary temperature for precursor decomposition. Furthermore, the non-polar, hydrophobic nature of dioctyl ether prevents unwanted hydrolysis or oxidation of the air-sensitive metal nanoparticles during synthesis. The resulting nanoparticles exhibit two-dimensional self-assembly, a hallmark of uniform size and shape, as confirmed by transmission electron microscopy (TEM) [1].

Nanomaterials Colloidal Chemistry Magnetic Materials

Solvent Choice Dictates Crystallographic Transformation in FePd Nanoparticles for Magnetic Recording Media

A direct comparison of FePd nanoparticles synthesized via a modified polyol process using dioctyl ether versus diphenyl ether reveals a stark difference in the final product's crystallographic structure and magnetic properties. FePd nanoparticles prepared in diphenyl ether (boiling point 258°C) underwent a complete transformation to the ordered L1₀ phase after annealing at 600°C for 1 hour, resulting in an increased coercivity of approximately 2 kOe at 5 K [1]. In contrast, nanoparticles synthesized under identical conditions but using dioctyl ether as the solvent showed no transformation to the L1₀ structure, even after annealing at temperatures up to 700°C [1]. The authors attribute this inhibition to the incorporation of interstitial carbon impurities from the dioctyl ether synthesis process, which impede the thermal diffusion of Fe and Pd atoms necessary for ordering [1]. This demonstrates that dioctyl ether actively participates in the reaction pathway in a manner that is detrimental to achieving the L1₀ phase required for high-density magnetic recording applications.

Nanomaterials Magnetic Alloys Materials Synthesis

Dioctyl Ether's Favorable Environmental Profile: High Biodegradability and Non-PBT Status

Dioctyl ether is classified as readily biodegradable, achieving a 94.2% biodegradation result in a standardized OECD 301B test . This is a crucial differentiating factor from high-volume industrial plasticizers and solvents like dioctyl phthalate (DOP), which are known endocrine disruptors and subject to strict regulatory restrictions in many jurisdictions. Furthermore, according to its safety data sheet, dioctyl ether does not contain components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher [1]. This profile is in stark contrast to DOP, which has been identified as a substance of very high concern (SVHC) under REACH due to its endocrine-disrupting properties and persistence in the environment. The intravenous LD50 in mice is 1,183 mg/kg, indicating relatively low acute systemic toxicity .

Environmental Chemistry Regulatory Compliance Green Chemistry

Dioctyl Ether Provides a Safer Alternative to Traditional High-Volatility Solvents

Dioctyl ether possesses a closed-cup flash point of 110°C and a boiling point of 286-287°C, making it significantly less volatile and flammable than widely used laboratory and industrial solvents such as diethyl ether (boiling point 34.6°C, flash point -45°C) and dibutyl ether (boiling point 141°C, flash point 25°C) [1]. This translates to a dramatically lower risk of fire and explosion in the workplace and reduced evaporative losses of solvent, leading to both improved safety and better process economics. The high boiling point also permits higher reaction temperatures, which can accelerate reaction rates and improve yields in certain syntheses without resorting to pressurized vessels.

Industrial Safety Process Chemistry Solvent Selection

High-Value Application Scenarios for Dioctyl Ether (CAS 629-82-3)


Synthesis of Monodisperse Metallic Nanoparticles for High-Tech Industries

Dioctyl ether is the solvent of choice for the thermal decomposition synthesis of high-quality, monodisperse cobalt and iron nanoparticles [1]. Its high boiling point (286°C) matches the decomposition temperature of metal-oleate precursors, enabling precise control over particle size and distribution (e.g., 13.2 ± 1.9 nm for Co, 12.5 ± 1.3 nm for Fe) [1]. This application is critical for producing advanced materials used in magnetic data storage, biomedical imaging contrast agents, and high-performance catalysis. The non-polar, hydrophobic nature of the solvent also protects air-sensitive nanoparticles from oxidation and hydrolysis during synthesis.

High-Temperature Organic Synthesis and Solvent for Thermally Demanding Reactions

Due to its high boiling point (286-287°C) and low vapor pressure, dioctyl ether is ideally suited as a reaction medium for chemical transformations that require sustained high temperatures without solvent loss or the need for pressurized equipment [1]. Its inert, non-polar nature makes it a compatible solvent for a wide range of organic reactions, including those involving strong bases or nucleophiles where protic or more polar aprotic solvents would be unsuitable. This application directly leverages the compound's unique thermophysical profile, which is superior to lower-boiling ethers like diethyl or dibutyl ether [1].

Environmentally Preferable Solvent and Emollient in Cosmetic Formulations

The high biodegradability (94.2% in OECD 301B test) and favorable environmental profile (non-PBT/vPvB) of dioctyl ether make it a compelling alternative to persistent plasticizers and solvents in personal care and cosmetic products [1]. Its use as an emollient, particularly under the INCI name 'Dicaprylyl Ether,' is driven by these sustainability attributes as well as its excellent skin feel and compatibility with other formulation ingredients. This is a direct contrast to the regulatory and consumer pressure facing substances like dioctyl phthalate (DOP) [1].

Replacement for Hazardous Solvents in Extraction and Purification Processes

Dioctyl ether's low volatility (flash point 110°C) and non-flammable liquid classification under many transport regulations offer a safer alternative to traditional solvents like diethyl ether and hexanes in liquid-liquid extraction and purification workflows [1]. This is particularly valuable in the pharmaceutical industry for the extraction of active pharmaceutical ingredients (APIs), where its non-reactive nature ensures product integrity, and its safety profile reduces operational risk and insurance costs [1].

Technical Documentation Hub

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